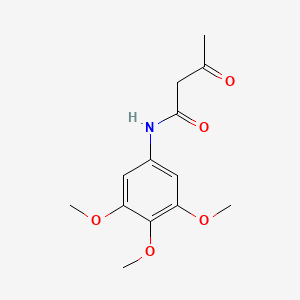

4,6,7-trimethoxy-1H-indole-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

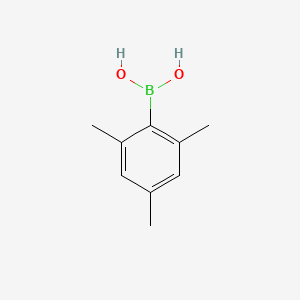

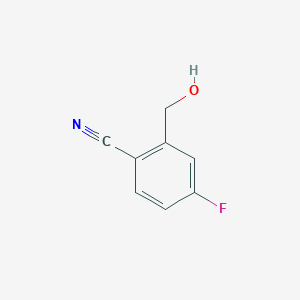

4,6,7-Trimethoxy-1H-indole-2-carbohydrazide is a chemical compound with the molecular formula C12H15N3O4 and a molecular weight of 265.27 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide can be represented by the SMILES notation: COC1=CC(=C(C2=C1C=C(N2)C(=O)NN)OC)OC .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide include a molecular weight of 265.27 and a molecular formula of C12H15N3O4 .Aplicaciones Científicas De Investigación

Antitumor Activities

Trimethoxyindole derivatives, including “4,6,7-trimethoxy-1H-indole-2-carbohydrazide”, have been found to exhibit better antitumor activities than the parent piperlongumine without apparent toxicity in normal cells . In an A549 lung cancer xenograft model, it exhibited a tumor growth inhibition of 54.6%, which is much higher than that of parent piperlongumine (38.3%) and comparable to the positive drug doxorubicin (53.3%) .

Anticancer Activities

Indole derivatives possess various biological activities, including anticancer activities . The indole-containing compounds have shown various interesting biological activities with clinical potentials against various diseases .

Anti-HIV Activities

Indole derivatives have been reported to have anti-HIV activity . For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

Antiviral Activities

Indole derivatives have been reported to have antiviral activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Antifungal Properties

A chlorine-containing indole-imidazole showed antifungal properties against specific strains .

Antibacterial Activity

Indole-imidazole derivatives displayed potent antibacterial activity, particularly against M. luteus and P. fluorescens .

Cytoprotective Effects

Indole-imidazole derivatives with alkyl substituents exhibited strong cytoprotective effects and effective chelation of ferrous ions .

Microtubule-Destabilising Effect

Among the derivatives, one showed the strongest microtubule-destabilising effect .

Safety and Hazards

Propiedades

IUPAC Name |

4,6,7-trimethoxy-1H-indole-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-17-8-5-9(18-2)11(19-3)10-6(8)4-7(14-10)12(16)15-13/h4-5,14H,13H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWGBQSUHAWLML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=C(N2)C(=O)NN)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6,7-trimethoxy-1H-indole-2-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)